molecular formula C24H22N2O4 B5089914 N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine

N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine

Cat. No. B5089914
M. Wt: 402.4 g/mol
InChI Key: WIVHFTSJDBFRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine, also known as MBP-phenylalanine, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine acts as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. The mechanism of action involves the formation of a complex between N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine and the protein of interest. The fluorescence emitted by N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine can be used to monitor changes in protein conformation, protein-ligand interactions, and protein-protein interactions.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine has been shown to have minimal biochemical and physiological effects. It is not metabolized by the body and does not interfere with normal cellular processes. However, it should be noted that N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine is a synthetic compound and should be handled with caution.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine is its high sensitivity and selectivity for protein binding. It can be used to study protein-ligand interactions with high accuracy and precision. However, one of the limitations of N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine is its cost and availability. It is a synthetic compound and can be expensive to produce in large quantities.

Future Directions

There are several future directions for N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine research. One potential application is in drug discovery research, where N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine can be used to screen potential drug candidates for their ability to bind to target proteins. Another potential application is in the development of biosensors for detecting protein biomarkers in biological samples. Additionally, N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine can be used in structural biology research to study protein folding and stability. Overall, N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine has promising potential for various scientific research applications.

Synthesis Methods

N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminobenzoyl chloride to form N-(4-methylbenzoyl)-2-aminobenzamide. The final step involves the reaction of N-(4-methylbenzoyl)-2-aminobenzamide with N-protected phenylalanine to form N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine.

Scientific Research Applications

N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanineanine has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for studying protein-ligand interactions, as a substrate for enzyme assays, and as a tool for studying protein folding and stability. It has also been used in drug discovery research to identify potential drug candidates.

properties

IUPAC Name

2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16-11-13-18(14-12-16)22(27)25-20-10-6-5-9-19(20)23(28)26-21(24(29)30)15-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,27)(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVHFTSJDBFRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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